molecular formula C19H22ClNO3 B3890361 2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B3890361
M. Wt: 347.8 g/mol
InChI Key: OPTXFTDSSLASSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide, also known as ICI 118,551, is a highly selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide 118,551 acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in physiological responses mediated by β2-adrenergic receptors.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have several biochemical and physiological effects. It has been shown to inhibit isoproterenol-induced lipolysis in adipocytes, decrease the activity of glycogen phosphorylase in skeletal muscle, and inhibit the relaxation of airway smooth muscle induced by β2-adrenergic receptor agonists. It has also been shown to decrease heart rate and cardiac output in vivo.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. However, its high selectivity may limit its usefulness in studying the effects of non-selective β-adrenergic receptor agonists and antagonists.

Future Directions

For the study of 2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide 118,551 include investigating its effects on other physiological processes mediated by β2-adrenergic receptors, such as insulin secretion and thermogenesis. It may also be useful to study the effects of this compound 118,551 in animal models of disease, such as asthma and heart failure. Additionally, the development of new β2-adrenergic receptor antagonists with improved selectivity and pharmacokinetic properties may lead to new insights into the role of β2-adrenergic receptors in health and disease.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is used to investigate the role of β2-adrenergic receptors in various physiological processes, including bronchodilation, glycogenolysis, lipolysis, and cardiac function. It is also used to study the effects of β2-adrenergic receptor agonists and antagonists on these processes.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-14-7-10-17(23-4)16(20)11-14/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTXFTDSSLASSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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